

# Commercial Availability and Technical Guide for Enantiopure 1-(4-Pyridyl)ethylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Pyridyl)ethylamine

Cat. No.: B1295593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, chiral resolution, and analysis of enantiopure **1-(4-Pyridyl)ethylamine**. This chiral amine is a valuable building block in medicinal chemistry, finding applications in the development of various therapeutic agents.

## Commercial Availability

Enantiopure (R)- and (S)-**1-(4-Pyridyl)ethylamine** are commercially available from various chemical suppliers in research to bulk quantities. The purity of these compounds is typically high, often exceeding 95%. Below is a summary of representative suppliers and their offerings.

| Supplier              | Enantiomer | CAS Number    | Purity             | Available Quantities |
|-----------------------|------------|---------------|--------------------|----------------------|
| Sigma-Aldrich         | (R)        | 45682-36-8    | ≥95%               | Gram to multi-gram   |
| (S)                   | 27854-96-2 | ≥98%          | Gram to multi-gram |                      |
| AK Scientific         | (R)        | 45682-36-8    | >95%               | Milligram to gram    |
| Alichem               | (R)        | 45682-36-8    | Not specified      | Gram quantities      |
| Ambeed                | (R)        | 45682-36-8    | Not specified      | Milligram to gram    |
| (S)                   | 27854-96-2 | ≥98%          | Gram to multi-gram |                      |
| BLDpharm              | (R)        | 45682-36-8    | Not specified      | Inquire for bulk     |
| (S)                   | 27854-96-2 | Not specified | Inquire for bulk   |                      |
| Synthonix Corporation | (R)        | 45682-36-8    | 95%                | Inquire for bulk     |

## Physicochemical Properties

| Property                    | (R)-1-(4-Pyridyl)ethylamine                         | (S)-1-(4-Pyridyl)ethylamine                       | Racemic 1-(4-Pyridyl)ethylamine               |
|-----------------------------|-----------------------------------------------------|---------------------------------------------------|-----------------------------------------------|
| Molecular Formula           | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>       | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>     | C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> |
| Molecular Weight            | 122.17 g/mol                                        | 122.17 g/mol                                      | 122.17 g/mol                                  |
| Appearance                  | Colorless to yellow liquid                          | Colorless to pale-yellow sticky oil to semi-solid | Colorless to pale yellow oil <sup>[1]</sup>   |
| Boiling Point               | 221.1±15.0 °C<br>(Predicted)                        | Not specified                                     | Not specified                                 |
| Density                     | 1.018±0.06 g/cm <sup>3</sup><br>(Predicted)         | Not specified                                     | 1.0190 g/mL at 25 °C <sup>[2]</sup>           |
| Specific Rotation<br>([α]D) | +22.5° (c=0.01 g/mL<br>in EtOH)                     | Not specified                                     | Not applicable                                |
| Storage Temperature         | Room temperature or<br>2-8°C under inert atmosphere | 2-8°C under inert atmosphere <sup>[3]</sup>       | 0-8°C <sup>[1]</sup>                          |

## Synthesis and Chiral Resolution

The synthesis of enantiopure **1-(4-Pyridyl)ethylamine** typically involves the preparation of the racemic mixture followed by chiral resolution.

## Synthesis of Racemic **1-(4-Pyridyl)ethylamine**

A common route to racemic **1-(4-Pyridyl)ethylamine** is the reductive amination of 4-acetylpyridine. This can be achieved in a two-step process involving the formation of an oxime intermediate, followed by reduction.

### Step 1: Synthesis of 4-Acetylpyridine Oxime<sup>[4]</sup>

- Dissolve hydroxylamine hydrochloride (e.g., 25.0 g, 0.36 mol) in water (50 mL).

- Add the hydroxylamine solution to a solution of sodium hydroxide (e.g., 70 mL of 20% aqueous solution) in an Erlenmeyer flask with magnetic stirring.
- To this stirred solution, add 4-acetylpyridine (e.g., 36.3 g, 0.30 mol) in one portion. A precipitate will form rapidly.
- Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
- Collect the precipitate by suction filtration and wash with cold water.
- The crude product can be purified by recrystallization from hot water to yield 4-acetylpyridine oxime.

### Step 2: Reduction of 4-Acetylpyridine Oxime to **1-(4-Pyridyl)ethylamine**

The oxime can be reduced to the corresponding primary amine using various reducing agents. A common method is catalytic hydrogenation.

- In a high-pressure hydrogenation vessel, suspend 4-acetylpyridine oxime (e.g., 10 g, 73.4 mmol) in a suitable solvent such as ethanol or methanol.
- Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).
- Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture (e.g., 50-80 °C) with vigorous stirring.
- Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
- After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude racemic **1-(4-Pyridyl)ethylamine**, which can be purified by distillation.

Alternatively, reductive amination of 4-acetylpyridine can be performed as a one-pot reaction using a suitable amine source (e.g., ammonia or an ammonia equivalent) and a reducing agent

like sodium cyanoborohydride or sodium triacetoxyborohydride.[3][5]



[Click to download full resolution via product page](#)

Caption: Synthesis of Racemic **1-(4-Pyridyl)ethylamine**.

## Chiral Resolution of Racemic **1-(4-Pyridyl)ethylamine**

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities.

This protocol is based on the well-established resolution of analogous chiral amines and may require optimization.

- Dissolve racemic **1-(4-Pyridyl)ethylamine** (1.0 eq) in a suitable solvent, such as methanol or ethanol.
- In a separate flask, dissolve a sub-stoichiometric amount of (+)-tartaric acid (e.g., 0.5-0.6 eq) in the same solvent, heating gently if necessary.
- Slowly add the tartaric acid solution to the amine solution with stirring.
- Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent. This solid is enriched in one enantiomer (e.g., the (R)-enantiomer as the tartrate salt).
- The mother liquor is enriched in the other enantiomer (e.g., the (S)-enantiomer).
- To liberate the free amine, suspend the crystalline salt in water and add a base, such as 10% aqueous sodium hydroxide, until the pH is strongly basic.
- Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

- Dry the organic extracts over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to yield the enantiomerically enriched **1-(4-Pyridyl)ethylamine**.
- The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiopurity.



[Click to download full resolution via product page](#)

Caption: Chiral Resolution Workflow.

## Chiral Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric excess of **1-(4-Pyridyl)ethylamine**.

The following is a general method development protocol. Specific conditions will depend on the chosen column and instrumentation.

- **Column Selection:** Utilize a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® or CHIRALCEL® series).
- **Mobile Phase:** A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For polar organic mode, acetonitrile with a methanol modifier can be used.
- **Additive:** To improve peak shape and resolution for basic amines, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase (typically 0.1% v/v).[6][7]
- **Sample Preparation:** Dissolve a small amount of the **1-(4-Pyridyl)ethylamine** sample in the mobile phase.
- **Chromatographic Conditions:**
  - Flow rate: 0.5 - 1.5 mL/min
  - Column Temperature: 20 - 40 °C
  - Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
- **Method Optimization:** Adjust the ratio of the non-polar solvent to the alcohol modifier and the concentration of the basic additive to achieve baseline separation of the two enantiomers.
- **Quantification:** The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula:  $e.e. (\%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] \times 100$ .



[Click to download full resolution via product page](#)

Caption: Chiral HPLC Method Development Workflow.

# Applications in Drug Development

Enantiopure **1-(4-Pyridyl)ethylamine** is a key chiral building block in the synthesis of various pharmaceutical compounds. Its pyridine ring can participate in hydrogen bonding and other interactions with biological targets, while the chiral amine center provides stereospecificity, which is crucial for drug efficacy and safety.

- **Kinase Inhibitors:** The pyridine moiety is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase active site. Chiral amines derived from this scaffold are used to introduce specific stereochemistry in the inhibitor, which can significantly impact binding affinity and selectivity. For example, derivatives of pyridyl amines have been explored in the development of inhibitors for cyclin-dependent kinases (CDKs).<sup>[8]</sup>
- **Antimalarial Agents:** The 4-aminoquinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine. Introducing chiral side chains, such as those derived from **1-(4-Pyridyl)ethylamine**, is a strategy to develop new antimalarial agents that may overcome drug resistance.
- **Neurological Disorders:** This chiral amine is used in the synthesis of compounds targeting neurological disorders.<sup>[1][9]</sup> The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall structure can be tailored to interact with specific receptors or enzymes in the central nervous system.



[Click to download full resolution via product page](#)

Caption: Role in Kinase Inhibition Pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ptacts.uspto.gov](http://ptacts.uspto.gov) [ptacts.uspto.gov]
- 2. [masterorganicchemistry.com](http://masterorganicchemistry.com) [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for Enantiopure 1-(4-Pyridyl)ethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295593#commercial-availability-of-enantiopure-1-4-pyridyl-ethylamine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)